2,4-Quinazolinediamine, 5-ethoxy-

描述

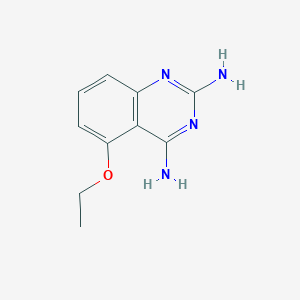

2,4-Quinazolinediamine, 5-ethoxy- is a heterocyclic aromatic compound that belongs to the class of quinazoline derivatives. These compounds are known for their significant biological activities and have been extensively studied for their potential therapeutic applications. The presence of the quinazoline ring system in the structure imparts unique chemical and biological properties to the compound.

准备方法

The synthesis of 2,4-Quinazolinediamine, 5-ethoxy- can be achieved through various synthetic routes. One common method involves the reaction of aniline with ethyl glyoxalate to form α-iminoesters, which then undergo a Povarov imino-Diels-Alder reaction . This reaction is typically carried out under reflux conditions in the presence of a suitable catalyst. Industrial production methods may involve the use of microwave-assisted reactions, metal-mediated reactions, or phase-transfer catalysis to enhance the efficiency and yield of the synthesis .

化学反应分析

2,4-Quinazolinediamine, 5-ethoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of quinazoline N-oxides, while reduction can yield dihydroquinazoline derivatives .

科学研究应用

2,4-Quinazolinediamine, 5-ethoxy- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex quinazoline derivatives. In biology and medicine, it has been studied for its potential anti-cancer, anti-inflammatory, and anti-bacterial activities . The compound’s ability to interact with various biological targets makes it a valuable tool in drug discovery and development. Additionally, it has applications in the field of materials science, where it is used to develop new materials with unique properties .

作用机制

The mechanism of action of 2,4-Quinazolinediamine, 5-ethoxy- involves its interaction with specific molecular targets in the body. One of the primary targets is dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides . By inhibiting this enzyme, the compound can disrupt the proliferation of cancer cells and other rapidly dividing cells. The compound may also interact with other enzymes and receptors, leading to a range of biological effects .

相似化合物的比较

2,4-Quinazolinediamine, 5-ethoxy- can be compared with other quinazoline derivatives, such as 5-(4-methoxyphenoxy)-2,4-quinazolinediamine and 2-(4-bromophenyl)-quinazolin-4(3H)-one . While these compounds share a common quinazoline core, they differ in their substituents and, consequently, their biological activities. For example, 5-(4-methoxyphenoxy)-2,4-quinazolinediamine is known for its anti-cancer properties, while 2-(4-bromophenyl)-quinazolin-4(3H)-one exhibits α-glucosidase inhibitory activity . The unique substituents in 2,4-Quinazolinediamine, 5-ethoxy- contribute to its distinct chemical and biological properties.

生物活性

2,4-Quinazolinediamine, 5-ethoxy- is a compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of the Compound

Chemical Structure and Properties:

- IUPAC Name: 5-ethoxyquinazoline-2,4-diamine

- Molecular Formula: C10H12N4O

- CAS Number: 119584-81-5

- Canonical SMILES: CCOC1=CC=CC2=C1C(=NC(=N2)N)N

The structure of 2,4-Quinazolinediamine, 5-ethoxy- features a quinazoline ring system that contributes to its unique chemical properties and biological activities.

The primary mechanism of action for 2,4-Quinazolinediamine, 5-ethoxy- involves its interaction with specific molecular targets within the body. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis. This inhibition can lead to anti-cancer effects by disrupting DNA replication in rapidly dividing cells.

Anticancer Activity

Research indicates that 2,4-Quinazolinediamine, 5-ethoxy- exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

The compound's ability to induce apoptosis (programmed cell death) in these cells is attributed to its interference with cellular signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have reported that it can reduce the production of pro-inflammatory cytokines in models of inflammation. This effect suggests potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Antibacterial Properties

Preliminary research also indicates that 2,4-Quinazolinediamine, 5-ethoxy- possesses antibacterial activity against various strains of bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymatic processes within bacterial cells.

Comparative Analysis with Similar Compounds

To understand the relative efficacy of 2,4-Quinazolinediamine, 5-ethoxy-, it is useful to compare it with other quinazoline derivatives:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antibacterial Activity |

|---|---|---|---|

| 2,4-Quinazolinediamine, 5-ethoxy- | High | Moderate | Low |

| 5-(4-methoxyphenoxy)-2,4-QDA | Moderate | High | Moderate |

| 2-(4-bromophenyl)-quinazolin-4(3H)-one | High | Low | High |

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of 2,4-Quinazolinediamine, 5-ethoxy-. For example:

-

Study on Breast Cancer Cells:

- A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis rates compared to untreated controls.

-

Inflammation Model:

- In a murine model of induced inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6 cytokines, suggesting a potent anti-inflammatory effect.

-

Antibacterial Assays:

- In vitro assays showed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli at specific concentrations.

属性

IUPAC Name |

5-ethoxyquinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-2-15-7-5-3-4-6-8(7)9(11)14-10(12)13-6/h3-5H,2H2,1H3,(H4,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWVBCREDYTZPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1C(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152508 | |

| Record name | 2,4-Quinazolinediamine, 5-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119584-81-5 | |

| Record name | 2,4-Quinazolinediamine, 5-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119584815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Quinazolinediamine, 5-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。